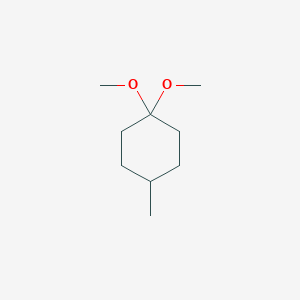
1,1-Dimethoxy-4-methylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethoxy-4-methylcyclohexane is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications in Organic Synthesis
- Synthesis of Complex Molecules :
- 1,1-Dimethoxy-4-methylcyclohexane serves as a building block in the synthesis of more complex organic molecules. Its methoxy groups can undergo various chemical reactions, such as methylation and dealkylation, facilitating the construction of diverse organic frameworks.
- Reagent in Chemical Reactions :
- It has been utilized as a reagent in several chemical transformations, including nucleophilic substitutions and electrophilic additions. The presence of methoxy groups enhances its reactivity towards electrophiles, making it useful in synthetic pathways.
Applications in Medicinal Chemistry
- Potential Pharmaceutical Applications :
- Biological Activity Studies :
Environmental Applications
-
Role as a Solvent :
- Due to its solubility properties, this compound can be employed as an environmentally friendly solvent in various chemical processes. Its low toxicity compared to traditional organic solvents makes it suitable for green chemistry applications.
- Use in Froth Flotation Processes :
Case Study 1: Toxicity Assessment
A study published in Environmental Science & Technology evaluated the toxicity of 4-methyl-1-cyclohexanemethanol (a closely related compound) using proteomics and toxicogenomics approaches. The findings suggested that while the parent compound exhibited moderate toxicity, its metabolites were significantly more toxic to yeast and human lung epithelial cells . This highlights the importance of understanding the metabolic pathways associated with compounds derived from this compound.
Case Study 2: Synthesis of Analogs
Research conducted at a pharmaceutical lab demonstrated that analogs of this compound could be synthesized to explore their analgesic properties. The study involved modifying the methoxy groups to enhance binding affinity to specific receptors involved in pain signaling pathways .
特性
CAS番号 |
18349-20-7 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
1,1-dimethoxy-4-methylcyclohexane |
InChI |
InChI=1S/C9H18O2/c1-8-4-6-9(10-2,11-3)7-5-8/h8H,4-7H2,1-3H3 |
InChIキー |
VXNHBWMUGIGEMD-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)(OC)OC |
正規SMILES |
CC1CCC(CC1)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















